REACTION_CXSMILES
|
[F:1][C:2]1[C:9]([F:10])=[C:8]([O:11]C)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].Cl.N1C=CC=CC=1>O>[F:1][C:2]1[C:9]([F:10])=[C:8]([OH:11])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=CC(=C1F)OC
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cool to near ambient temperature
|
Type
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WASH
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Details
|
Extract aqueous with EtOAc (2×), wash
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Type
|
EXTRACTION
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Details
|
extract with 0.1 N aq. HCl (2×), water (2×) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify on silica gel (20% EtOAc/Hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=CC(=C1F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.71 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |